molecular formula C13H17N5O2 B4412253 8-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B4412253
M. Wt: 275.31 g/mol
InChI Key: LMFUIIDOYQJGGD-UHFFFAOYSA-N
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Description

8-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique spiro structure, which includes a triazolopyridazine moiety fused with a spirocyclic framework. The presence of the triazole and pyridazine rings imparts significant biological activity, making it a compound of interest in various scientific research fields.

Properties

IUPAC Name

8-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-10-8-11(12-15-14-9-18(12)16-10)17-4-2-13(3-5-17)19-6-7-20-13/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFUIIDOYQJGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyridazine core, followed by the introduction of the spirocyclic moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate cyclization and spiro formation. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyridazine rings, using reagents like halides or amines.

    Cyclization: Intramolecular cyclization reactions can be facilitated by catalysts to form the spirocyclic structure.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted triazolopyridazines and spirocyclic derivatives.

Scientific Research Applications

8-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activity, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly as an anticancer or antimicrobial agent.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 8-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The spirocyclic structure may enhance the compound’s stability and binding affinity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar compounds to 8-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-1,4-dioxa-8-azaspiro[4.5]decane include other triazolopyridazine derivatives and spirocyclic compounds. These compounds share structural features such as the triazole and pyridazine rings but may differ in their specific substituents and overall molecular architecture. The uniqueness of this compound lies in its combination of the triazolopyridazine core with a spirocyclic framework, which imparts distinct chemical and biological properties.

Some similar compounds include:

  • 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
  • 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzoate
  • 6-{difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline

These compounds may exhibit similar reactivity and biological activity but differ in their specific applications and effectiveness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-1,4-dioxa-8-azaspiro[4.5]decane

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